molecular formula C17H21N5O2S2 B2656938 N-methyl-2-((5-(4-(2-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105226-28-5

N-methyl-2-((5-(4-(2-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2656938
CAS No.: 1105226-28-5
M. Wt: 391.51
InChI Key: GYPPNIQRQPVTEO-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core linked to a piperazine moiety substituted with a 2-methylbenzoyl group and a thioacetamide chain with an N-methyl group.

Properties

IUPAC Name

N-methyl-2-[[5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S2/c1-12-5-3-4-6-13(12)15(24)21-7-9-22(10-8-21)16-19-20-17(26-16)25-11-14(23)18-2/h3-6H,7-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPPNIQRQPVTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((5-(4-(2-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiadiazole derivative reacts with a piperazine compound.

    Introduction of the Methylbenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of reagents, reaction temperature, and solvent choice to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methylbenzoyl moiety, potentially converting it to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For instance, compounds containing the thiadiazole ring have shown efficacy against various cancer cell lines, including human lung adenocarcinoma and glioblastoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study demonstrated that a related thiadiazole compound exhibited IC₅₀ values in the micromolar range against A549 cells (human lung adenocarcinoma), indicating strong anti-proliferative effects .

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess antimicrobial properties against both bacterial and fungal strains. The presence of the 1,3,4-thiadiazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

Case Study:
A derivative featuring the thiadiazole moiety was tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, showing a minimum inhibitory concentration (MIC) lower than standard antibiotics like itraconazole .

Neuroprotective Effects

Some studies suggest that compounds similar to N-methyl-2-((5-(4-(2-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Study:
Research on thiazole derivatives indicated their potential in protecting neuronal cells from oxidative damage, suggesting a pathway for developing treatments for conditions like Alzheimer's disease .

Potential Research Areas:

  • Mechanistic Studies:
    • Investigating the specific mechanisms by which this compound exerts its biological effects could lead to enhanced drug design.
  • Formulation Development:
    • Exploring different formulations for improved bioavailability and targeted delivery systems could maximize therapeutic outcomes.
  • Clinical Trials:
    • Initiating clinical trials to evaluate safety and efficacy in humans will be crucial for translating laboratory findings into clinical applications.

Mechanism of Action

The exact mechanism of action for N-methyl-2-((5-(4-(2-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide depends on its specific application. Generally, compounds with thiadiazole rings can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperazine moiety may enhance binding affinity and selectivity towards certain receptors.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Piperazine Substitutions
  • Analogues :
    • N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (4c) : Phenyl substitution increases aromatic interactions but lacks the methyl group’s steric effects .
    • N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-ethoxyphenyl)piperazin-1-yl)acetamide (4f) : Ethoxy group introduces polarity, reducing lipophilicity compared to 2-methylbenzoyl .
Thiadiazole and Thioacetamide Modifications
  • Target Compound : The N-methyl group in the thioacetamide chain may reduce hydrogen bonding capacity but improve metabolic stability versus NH-containing analogues (e.g., ’s 4g) .
  • Analogues: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3a-g): Bulkier benzylthio group may hinder target engagement but enhance specificity for tyrosine kinases .
Anticancer Mechanisms
  • Key Analogues :
    • Compound 3 () : 92.36% Akt inhibition via π-π interactions and H-bonds .
    • Compound 4c () : Moderate anticancer activity linked to phenylpiperazine’s aromaticity .
Cytotoxic Specificity
  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide: Enhanced specificity for MCF-7 cells (breast cancer) due to ethyl and p-tolyl groups .

Structure-Activity Relationship (SAR) Trends

Substituent Type Effect on Activity Example Compounds
Piperazine Aryl Groups 2-Methylbenzoyl enhances lipophilicity and target binding vs. polar groups (e.g., ethoxy) Target compound vs. 4f
Thioacetamide Chain N-methyl improves metabolic stability vs. NH-containing analogues Target compound vs. 4g
Thiadiazole Modifications Bulkier groups (e.g., benzimidazole-thio) enhance π-π interactions but reduce solubility 4e () vs. Target

Biological Activity

N-methyl-2-((5-(4-(2-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. The structure incorporates a thiadiazole moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Structure and Properties

The compound's structure can be broken down as follows:

  • Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.
  • Piperazine Moiety : Often linked to central nervous system activity and used in various therapeutic agents.
  • Acetamide Group : Contributes to the compound's solubility and bioavailability.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. In studies involving similar compounds, it was found that:

  • Compounds with a thiadiazole ring exhibited effective inhibition against bacterial strains such as Xanthomonas axonopodis and Xanthomonas oryzae with median effective concentrations (EC50) ranging from 15 to 22 μg/ml .
CompoundTarget BacteriaEC50 (μg/ml)
5kXac22
5kXoc15

MAO Inhibition

Research has indicated that certain thiadiazole derivatives can inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The inhibition assay results showed that some derivatives had IC50 values indicating potent MAO-A inhibition .

CompoundMAO IsoformIC50 (μM)
ExampleMAO-A0.05
ExampleMAO-B0.10

The biological activity of this compound can be attributed to:

  • Interaction with Enzymes : The thiadiazole ring may interact with various enzymes, leading to inhibition or modulation of their activity.
  • Receptor Binding : The piperazine moiety may facilitate binding to specific receptors in the central nervous system, potentially influencing neurotransmitter levels.
  • Antioxidant Activity : Some studies suggest that thiadiazole derivatives exhibit antioxidant properties, which could contribute to their overall therapeutic effects .

Study on Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of thiadiazole derivatives, this compound was evaluated alongside other compounds. Results indicated that this compound demonstrated superior activity against certain bacterial strains compared to standard antibiotics .

Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of similar compounds revealed that derivatives with the piperazine structure exhibited anxiolytic and antidepressant-like activities in animal models. This suggests potential applications in treating mood disorders .

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